![molecular formula C8H5BrN2O2 B12445937 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol](/img/structure/B12445937.png)
2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is a compound that features a bromine atom, a phenol group, and a 1,2,4-oxadiazole ringThe presence of the 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the 1,2,4-oxadiazole ring followed by bromination and phenol functionalization. One common method includes the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate cyclization.
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce quinones or cyclohexanols, respectively .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit antimicrobial properties. A study highlighted that compounds with oxadiazole rings showed significant activity against various bacterial strains, including multi-drug resistant bacteria. This suggests that 2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol could serve as a lead compound for developing new antibacterial agents .
Anticancer Potential
The oxadiazole moiety is known for its anticancer properties. Compounds incorporating this structure have been studied for their ability to inhibit cancer cell proliferation. For instance, hybrids of 1,2,4-oxadiazoles with other pharmacophores have demonstrated promising results in vitro against several cancer cell lines .
Anti-inflammatory Effects
There is growing evidence that oxadiazole derivatives can modulate inflammatory pathways. Studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Photophysical Properties
The incorporation of the oxadiazole group into phenolic compounds has been explored for applications in organic electronics due to their favorable photophysical properties. These compounds can be used in the development of fluorescent materials and sensors .
Polymer Chemistry
In polymer chemistry, this compound can act as a cross-linking agent or a building block for synthesizing functional polymers. The unique properties imparted by the oxadiazole unit can enhance the thermal stability and mechanical properties of polymers .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is primarily attributed to the presence of the 1,2,4-oxadiazole ring, which can interact with various biological targets. The compound can inhibit enzymes or disrupt cellular processes by binding to specific molecular targets, such as proteins or nucleic acids. The exact pathways involved depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole share similar structural features and biological activities.
1,3,4-Oxadiazole Derivatives: These compounds, while structurally different, also exhibit significant biological activities and are used in similar applications.
Uniqueness: 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is unique due to the combination of the bromine atom, phenol group, and 1,2,4-oxadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The presence of the 1,2,4-oxadiazole ring is crucial for its interaction with various biological targets, leading to potential applications in antimicrobial, antiviral, and anticancer therapies. This article explores the biological activity of this compound through a review of relevant studies and findings.
The biological activity of this compound is primarily attributed to the oxadiazole ring's ability to interact with key molecular targets within cells. The compound may inhibit specific enzymes or disrupt cellular processes by binding to proteins or nucleic acids. This mechanism underlies its potential therapeutic applications across various diseases.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, 1,2,4-oxadiazole derivatives have been reported to possess antibacterial and antifungal activities. Research indicates that this compound could similarly demonstrate these properties due to its structural characteristics .
Anticancer Activity
The anticancer potential of this compound is supported by evidence from related compounds. Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain oxadiazole compounds have been shown to inhibit tubulin polymerization and affect cell cycle progression in cancer cells .
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds, a comparative analysis was conducted based on their biological effects and mechanisms.
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Antiviral, Anticancer | Inhibition of enzymes/proteins involved in cellular processes |
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | Anticancer | Tubulin polymerization inhibition |
5-Aryl-1,3,4-oxadiazol derivatives | Antimicrobial | Disruption of bacterial cell wall synthesis |
Study on Anticancer Properties
In a study assessing the anticancer efficacy of various oxadiazole derivatives including those structurally related to this compound, researchers found that these compounds significantly reduced cell viability in human cancer cell lines (e.g., MCF7 and HCT116). The results indicated that specific substitutions on the oxadiazole ring enhanced cytotoxicity and selectivity towards cancer cells .
Investigation into Antiviral Effects
Another study focused on the antiviral properties of oxadiazole derivatives against SARS-CoV-2. The findings suggested that certain structural features within these compounds contributed to their ability to inhibit viral entry and replication. Although not directly tested on this compound, the implications for similar compounds are promising .
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-5(1-2-7(6)12)8-10-4-13-11-8/h1-4,12H |
InChI Key |
ZRWYJXLIHYMOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.